molecular formula C15H23NO3 B411806 5-(1-Adamantylamino)-5-oxopentanoic acid CAS No. 145294-89-9

5-(1-Adamantylamino)-5-oxopentanoic acid

Cat. No. B411806
CAS RN: 145294-89-9
M. Wt: 265.35g/mol
InChI Key: SFJPMAGMDTYGRM-UHFFFAOYSA-N
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Description

Adamantane is an organic compound with the formula C10H16. It is a tricyclic cage compound, and its molecules can be described as the fusion of three cyclohexane rings . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, 1-Adamantylamine can be used as a reactant to synthesize adamantyl ureas by reacting with isocyanates in the presence of triethylamine .


Molecular Structure Analysis

Adamantane derivatives are characterized by their unique structural properties. They are members of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .


Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .


Physical And Chemical Properties Analysis

Adamantane and its derivatives are known for their unique physical and chemical properties. They are characterized by their rigidity and virtually stress-free structure . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Scientific Research Applications

Synthesis and Isotope Labeling

5-Amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins, demonstrates the versatility of adamantane derivatives in biochemical processes. A study describes a simple scheme for preparing isotopomers of 5-aminolevulinic acid, illustrating the potential for creating labeled compounds for research in photosynthesis, oxygen transport, and electron transport processes (Shrestha‐Dawadi & Lugtenburg, 2003).

Medicinal Chemistry and Physicochemical Properties

The impact of bridgehead fluorine substitution in functionalized adamantanes on solution- and solid-state properties highlights the significance of adamantane derivatives in medicinal chemistry. This research aids in understanding the physicochemical parameters crucial for designing medicinal therapeutics (Jasys et al., 2000).

Enhancing TNF-alpha Production

Adamantylated heterocycles have been shown to enhance the induction of tumor necrosis factor alpha (TNF-alpha), a crucial cytokine in inflammatory and immune responses. The study of adamantylated aminoheterocycles presents a pathway for developing compounds with potential therapeutic applications in cancer treatment (Mauri et al., 2001).

Antioxidant Activity and Neuroprotective Ability

Adamantane derivatives have demonstrated significant antioxidant activity and potential neuroprotective abilities in models of parkinsonism. The study of aminoadamantane derivatives of nitroxyl free radical explores their antioxidative capacity and their role in reducing ROS-mediated neuronal damage, presenting a potential avenue for treating parkinsonian syndromes (Skolimowski et al., 2003).

Nucleophilic Substitution Reactions

The study of nucleophilic substitution reactions of adamantane derivatives with cyclophosphazenes contributes to the field of organophosphorus chemistry, opening avenues for the synthesis of novel compounds with potential applications in materials science and catalysis (Ün et al., 2012).

Electrosynthesis of Derivatives

The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride from methyl 5-nitro-4-oxopentanate provides insights into an efficient method for preparing biochemically relevant compounds, highlighting the role of electrochemical processes in organic synthesis (Konarev et al., 2007).

Future Directions

Research into adamantane derivatives is ongoing, with recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds . The development of novel methods for the preparation of unsaturated adamantane derivatives and the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives are areas of active research .

properties

IUPAC Name

5-(1-adamantylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c17-13(2-1-3-14(18)19)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJPMAGMDTYGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Adamantylamino)-5-oxopentanoic acid

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